2-(4-chlorophenoxy)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide features a hybrid scaffold combining a 1,3,4-oxadiazole core, a 1,5-dimethylpyrazole substituent, and a 4-chlorophenoxy-acetamide moiety. The 4-chlorophenoxy group may influence lipophilicity and receptor binding, common in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-9-7-12(20-21(9)2)14-18-19-15(24-14)17-13(22)8-23-11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBVOJYEOFUBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s structural analogs share the 1,3,4-oxadiazole-acetamide backbone but differ in substituents, which critically affect their physicochemical and biological properties.
Table 1: Structural Comparison of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- Sulfur vs. Oxygen Linkages : Analogs with sulfur bridges (e.g., ) exhibit increased lipophilicity compared to the target compound’s ether linkage.
- Heterocyclic Diversity: The 1,5-dimethylpyrazole in the target compound introduces steric hindrance and basicity absent in quinoline or benzofuran analogs.
Molecular Properties and Bioactivity
Table 2: Comparative Bioactivity and Physicochemical Data
*Calculated using ChemDraw.
Key Insights :
- Lipophilicity : The target compound’s LogP (~3.5) aligns with analogs like 2a and 8t , suggesting moderate membrane permeability.
- Bioactivity Trends: Sulfur-containing analogs (e.g., 8t, 2a) show enzyme inhibition, implying the target’s 4-chlorophenoxy group may enhance target binding through halogen interactions .
Hydrogen Bonding and Crystallography
The acetamide’s NH and carbonyl groups in the target compound likely form intermolecular hydrogen bonds, as seen in crystal structures of related compounds (e.g., N-(4-nitrophenyl) derivatives ). Such interactions influence solubility and crystal packing, critical for formulation .
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